Dicarbon phosphide

Descripción

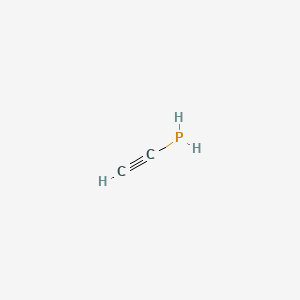

Structure

3D Structure

Propiedades

Número CAS |

12602-39-0 |

|---|---|

Fórmula molecular |

C2H3P |

Peso molecular |

58.02 g/mol |

Nombre IUPAC |

ethynylphosphane |

InChI |

InChI=1S/C2H3P/c1-2-3/h1H,3H2 |

Clave InChI |

LQEQXNYQQIBNEM-UHFFFAOYSA-N |

SMILES canónico |

C#CP |

Origen del producto |

United States |

Synthesis and Stabilization Approaches for Dicarbon Phosphide and Carbon Phosphide Analogs

Advanced Synthetic Methodologies

Chemical Vapor Deposition (CVD) for Carbon Phosphide (B1233454) Film Fabrication

Chemical Vapor Deposition (CVD) represents a versatile method for the fabrication of high-quality, solid thin films, making it a suitable technique for producing carbon phosphide and phosphorus-doped carbon films. wikipedia.org This process involves the exposure of a substrate to one or more volatile precursors, which then react or decompose on the substrate surface to form the desired deposit. wikipedia.org Various forms of CVD, including plasma-enhanced CVD (PECVD), are particularly effective for incorporating phosphorus into carbon matrices at lower temperatures, which is crucial for temperature-sensitive substrates. semicore.comwikipedia.org

In the fabrication of phosphorus-doped diamond-like carbon (P-DLC) films, for instance, PECVD can be employed using a mixture of gases. mdpi.com An organic precursor is often used to introduce phosphorus into the carbon matrix. mdpi.com Research has demonstrated the successful synthesis of P-DLC coatings with varying phosphorus content, which in turn influences the material's mechanical and biological properties. mdpi.com For example, the addition of 1.6 to 4.3 atomic percent of phosphorus has been shown to alter surface roughness and other characteristics. mdpi.com

The choice of precursors is a critical aspect of the CVD process. diva-portal.org For the deposition of phosphorus-containing films, precursors such as phosphine (B1218219) (PH₃) can be used in conjunction with a carbon source like silane (B1218182) (SiH₄). wikipedia.org The reaction of phosphine with oxygen can also be used to deposit phosphorus pentoxide, which can then be incorporated into a silicon dioxide matrix. wikipedia.org In the context of creating direct carbon-phosphorus bonds, organophosphorus compounds are valuable precursors. For the synthesis of phosphorus-doped graphene, a low-pressure CVD technique has been utilized with a methane-phosphine mixture. nih.gov Similarly, phosphorus–nitrogen doped multiwalled carbon nanotubes have been prepared via a floating catalyst CVD method using triphenylphosphine (B44618) (TPP) as the phosphorus source. researchgate.net

The conditions of the CVD process, such as temperature, pressure, and gas flow rates, play a significant role in determining the properties of the resulting film. Low-pressure CVD (LPCVD) is often preferred as it helps to prevent unwanted gas-phase reactions and promotes more uniform film thickness. wikipedia.org

Below is a table summarizing various CVD approaches for fabricating phosphorus-containing carbon films:

| CVD Technique | Carbon Source | Phosphorus Precursor | Substrate | Resulting Material | Key Findings |

| Plasma-Enhanced CVD (PECVD) | Organic Precursor | Organic Precursor | AISI316LVM steel | Phosphorus-doped Diamond-Like Carbon (P-DLC) | Phosphorus content of 1.6-4.3 at% achieved, influencing mechanical and biological properties. mdpi.com |

| Low-Pressure CVD (LPCVD) | Methane (B114726) | Phosphine | SiO₂/Si wafers | Phosphorus-doped few-layer graphene | Incorporation of phosphorus atoms into the graphene lattice was confirmed, leading to n-type doping. nih.gov |

| Floating Catalyst CVD | Not specified | Triphenylphosphine (TPP) | Not specified | Phosphorus–nitrogen doped multiwalled carbon nanotubes | Phosphorus content up to 1.9 at% was achieved. researchgate.net |

| High-Vacuum CVD | Trimethylphosphine | Not specified | Not specified | Phosphorus-doped single-walled carbon nanotubes | Provided insight into the bonding environment of phosphorus incorporated into the carbon lattice. researchgate.net |

Ion Implantation Techniques for C-P Film Formation

Ion implantation is a low-temperature material modification process where ions of an element are accelerated into a solid target, thereby altering the physical, chemical, or electrical properties of the target. This technique is particularly useful for introducing impurities (dopants) into semiconductors and other materials with a high degree of control over dose and depth.

In the context of forming carbon-phosphorus (C-P) films, ion implantation can be utilized to introduce phosphorus ions into a carbon-based substrate, such as diamond-like carbon (DLC), or to create a graded layer with varying concentrations of phosphorus. researchgate.net Plasma Immersion Ion Implantation and Deposition (PIII&D) is a notable technique that combines ion implantation with a deposition process. researchgate.netcityu.edu.hk This dual process can produce a graded interface between the film and the substrate, which significantly improves adhesion and reduces the risk of delamination. researchgate.net

Research on the synthesis of phosphorus-doped DLC films using PIII&D has demonstrated the successful incorporation of phosphorus into the carbon matrix. researchgate.netcityu.edu.hk In these studies, red phosphorus vapor is mixed with acetylene (B1199291) and argon gases to create a plasma from which phosphorus ions are implanted and a carbon film is deposited. cityu.edu.hk The resulting films have been characterized to determine their chemical composition and the nature of the C-P bonding.

The key parameters in ion implantation, such as ion energy and dose, are critical in determining the final properties of the C-P film. For example, in the implantation of phosphorus ions into single-crystal diamond, varying the dose at a constant energy of 100 keV has been shown to induce different levels of lattice distortion. researchgate.net At high doses, the damage to the crystal lattice can lead to the formation of amorphous pockets. researchgate.net

The following table provides an overview of ion implantation techniques for C-P film formation based on research findings:

| Implantation Technique | Substrate | Ion Species | Key Process Parameters | Resulting Material/Structure | Noteworthy Research Findings |

| Plasma Immersion Ion Implantation and Deposition (PIII&D) | Silicon | Phosphorus and Carbon | Use of red phosphorus vapor with acetylene and argon plasma | Phosphorus-doped Diamond-Like Carbon (P-DLC) films | Achieved P/C ratios ranging from 0.16 to 0.41, with the phosphorus content influencing the film's biocompatibility. cityu.edu.hk |

| Ion Implantation | Single Crystal (100) Diamond | Phosphorus | Energy: 100 keV, Various doses | Phosphorus-implanted diamond | Low doses result in substitutional phosphorus, while high doses can lead to localized amorphization. researchgate.net |

| Ion Implantation | Germanium | Phosphorus and Carbon (co-implantation) | Not specified | Carbon and phosphorus co-implanted germanium | Carbon co-implantation can be used to control the diffusion of phosphorus. researchgate.net |

Mechanochemical Approaches for P-C Bonded Materials

Mechanochemistry involves the use of mechanical energy to induce chemical reactions and form new chemical bonds. beilstein-journals.org This approach, often carried out in a ball mill, offers a solvent-free and often more environmentally friendly alternative to traditional synthesis methods. researchgate.netresearchgate.net In the context of phosphorus-carbon materials, mechanochemical methods have been successfully employed to create P-C bonds.

One common mechanochemical technique is ball milling, where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions. mdpi.com This process can generate localized high pressures and temperatures, facilitating reactions that might otherwise require harsh conditions. The formation of P-C bonds has been demonstrated through the ball milling of graphite (B72142) and red phosphorus. mdpi.com The high energy generated during milling can cleave the C-C bonds in graphite, allowing for a reaction with phosphorus to form C-P bonds. mdpi.com

In addition to elemental precursors, organophosphorus compounds can also be used in mechanochemical synthesis. For example, a solvent-free ball milling method has been reported for the fabrication of a phosphorus-containing hyper-crosslinked aromatic polymer from triphenylphosphine. mdpi.com This demonstrates the versatility of mechanochemistry in creating complex P-C bonded structures.

A bottom-up mechanochemical synthesis of phosphorus-bridged heptazine-based carbon nitrides has also been developed. beilstein-journals.orgnih.gov This method utilizes milder conditions and shorter reaction times compared to traditional furnace-based techniques. beilstein-journals.orgnih.gov The formation of P-C linkages between the repeating heptazine units was confirmed through various analytical techniques. beilstein-journals.orgnih.gov

The following table summarizes research findings on the mechanochemical synthesis of P-C bonded materials:

| Mechanochemical Method | Carbon Precursor | Phosphorus Precursor | Key Process Details | Resulting Material | Significant Findings |

| Ball Milling | Graphite | Red Phosphorus | High-energy ball milling to cleave C-C bonds and react with phosphorus. | Phosphorus-doped graphene | Formation of C-P bonds demonstrated. mdpi.commdpi.com |

| Ball Milling | Triphenylphosphine | Not applicable (self-reaction/polymerization) | Solvent-free ball milling. | Phosphorus-containing hyper-crosslinked aromatic polymer | Successful fabrication of a complex P-C bonded polymer. mdpi.com |

| Ball Milling | Heptazine derivative | Sodium Phosphide | Bottom-up synthesis at milder conditions. | Phosphorus-bridged heptazine-based carbon nitrides | Formation of P-C linkages between heptazine units confirmed. beilstein-journals.orgnih.gov |

| Ball Milling | Bamboo-derived charcoal powder | Phosphoric acid | Ball milling followed by immersion in phosphoric acid and heat treatment. | Phosphorus-doped hard carbon | Phosphorus doping induced more defects and active sites for sodium storage. acs.org |

Controlled Incorporation into Carbon Matrices/Composites

The controlled incorporation of phosphorus into various carbon matrices and composites is a key strategy for tailoring their properties for a range of applications. This approach involves introducing phosphorus atoms into the structure of materials like graphene, carbon nanotubes, and porous carbons, often leading to enhanced catalytic activity, altered electronic properties, and improved performance in energy storage devices.

Several methods have been developed for the controlled incorporation of phosphorus. Thermal treatment is a common approach, where a carbon material is heated in the presence of a phosphorus source. For example, phosphorus-doped graphene can be synthesized by annealing graphene oxide with phosphoric acid (H₃PO₄). acs.org The structural evolution of the phosphorus species within the carbon lattice can be studied to identify stable configurations, such as the C₃–P═O group. acs.org

Another method involves the pyrolysis of a mixture of a carbon source and a phosphorus source. Phosphorus-doped graphene nanosheets have been synthesized by the pyrolysis of alginate (as the carbon source) and phosphoric acid at high temperatures under an inert atmosphere. nih.gov

Ball milling, as discussed in the mechanochemical section, is also a viable method for creating phosphorus-carbon composites. A phosphorus-carbon composite material can be prepared by mixing a phosphorus source, graphite, and carbon nanotubes, followed by ball milling. google.com

The functionalization of carbon nanotubes with phosphorus-containing groups is another area of active research. While direct bonding of phosphorus to the carbon skeleton of nanotubes can be challenging, methods have been developed to achieve this. For instance, multi-walled carbon nanotubes have been functionalized with phosphonic acid using a CVD method at high temperatures. nih.gov More recently, methods involving the generation of phosphorus-centered radicals have been explored to create C-P bonds on nanotubes under milder conditions. nih.govsemanticscholar.org

The table below details various approaches for the controlled incorporation of phosphorus into carbon matrices:

| Carbon Matrix | Phosphorus Source | Method of Incorporation | Resulting Composite | Key Research Outcomes |

| Graphene Oxide | Phosphoric acid (H₃PO₄) | Thermal activation and passivation | Phosphorus-doped graphene | Identification of the stable C₃–P═O configuration in the graphene lattice. acs.org |

| Graphene | Red Phosphorus | Ball milling | Phosphorus-doped graphene | Achieved phosphorus content of up to 0.91%. mdpi.com |

| Alginate | Phosphoric acid | Pyrolysis at 900 °C | Phosphorus-doped graphene nanosheets | Substitution of carbon atoms with phosphorus in the graphene nanosheet structure was confirmed. nih.gov |

| Multi-walled Carbon Nanotubes | Diethylphosphite | UV-illumination (generation of phosphorus-centered radicals) | Phosphonated carbon nanotubes | Achieved 6% phosphorus content and improved thermal stability. nih.govsemanticscholar.org |

| Porous Carbon | Phosphoric acid | Chemical activation | Phosphorus-doped mesoporous carbon | Increased amount of phosphorus in the carbon material and enhanced electrochemical properties. researchgate.net |

Advanced Spectroscopic and Characterization Techniques for Dicarbon Phosphide Systems

Rotational Spectroscopy for Gas-Phase Detection and Molecular Constants of CCP

Rotational spectroscopy is a powerful tool for the high-resolution study of molecules in the gas phase, providing precise information about their geometry and electronic structure. For a transient species like the dicarbon phosphide (B1233454) (CCP) radical, this technique is invaluable for its unambiguous detection and characterization.

The rotational spectrum of the CCP radical (in its X²Πr electronic ground state) and its isotopologues has been investigated using a combination of millimeter/submillimeter direct absorption spectroscopy and Fourier transform microwave (FTMW) spectroscopy. aip.org In these experiments, CCP radicals were generated in the gas phase through a discharge. aip.org For instance, one method involved the reaction of red phosphorus with acetylene (B1199291) or methane (B114726) in an argon discharge. aip.org Another approach utilized PCl₃ as the phosphorus source in a pulsed dc nozzle discharge. aip.org

These measurements have led to the precise determination of the rotational constants and other molecular parameters for CCP. The analysis of the rotational spectra of different isotopologues, such as ¹³C¹³CP, confirms the identification of the molecule and allows for the determination of its molecular structure with high accuracy. aip.org

Table 1: Spectroscopic Techniques for CCP Radical Generation

| Technique | Precursors | Environment |

|---|---|---|

| Millimeter/Submillimeter Direct Absorption | Red phosphorus and acetylene/methane | AC discharge in argon |

| Fourier Transform Microwave (FTMW) | PCl₃ | Pulsed dc nozzle discharge |

Mass Spectrometry Techniques

Mass spectrometry techniques are essential for identifying and structurally characterizing ions, including those of dicarbon phosphide.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution technique used to study the formation and reactions of ions. In the context of carbon phosphide species, FT-ICR has been employed to investigate the generation of carbon phosphide anions. researchgate.net This is achieved by reacting small carbon anions (Cₙ⁻) with gaseous P₄ in the trap of the FT-ICR mass spectrometer. researchgate.net The resulting product ions, including various carbon phosphide anions, can be precisely identified by their mass-to-charge ratio, providing insights into the formation pathways of these species. researchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions to gain structural information. While low-energy CID of larger carbon phosphide cluster anions has been studied, the principles can be applied to understand the structure of smaller species like the dicarbon phosphide anion (CCP⁻). researchgate.net In a CID experiment, precursor ions are mass-selected and then collided with a neutral gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides clues about the connectivity and bonding within the original ion. For instance, the loss of specific neutral fragments can indicate the relative stability of different structural components. rsc.orgchemrxiv.org This technique is crucial for distinguishing between different isomers and understanding the fundamental structure of dicarbon phosphide anions. rsc.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of C-P Bonds

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. covalentmetrology.comwikipedia.orgthermofisher.comeag.comcarleton.edu This makes it a valuable tool for characterizing materials containing carbon-phosphorus (C-P) bonds.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. covalentmetrology.comthermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. covalentmetrology.comeag.com The binding energy is characteristic of the element and its chemical environment. thermofisher.comeag.com

For a material containing dicarbon phosphide moieties, XPS can:

Confirm the presence of carbon and phosphorus: Survey scans provide the elemental composition of the surface. wikipedia.org

Determine the chemical state of carbon and phosphorus: High-resolution scans of the C 1s and P 2p regions reveal shifts in binding energy that are indicative of the local bonding environment. wikipedia.orgcarleton.edu For example, the binding energy of phosphorus in a phosphide is different from that in a phosphate (B84403), allowing for the identification of the C-P bond. acs.orgrsc.org Analysis of these chemical shifts can help to elucidate the nature of the bonding in dicarbon phosphide systems. acs.org

Table 2: Representative Binding Energies for Elements in C-P Systems

| Element | Orbital | Typical Binding Energy Range (eV) | Information Gained |

|---|---|---|---|

| Carbon | C 1s | 284 - 290 | Distinguishes between sp² and sp³ carbon, and carbon bonded to other elements. encyclopedia.pub |

| Phosphorus | P 2p | 129 - 135 | Differentiates between phosphide, phosphate, and other phosphorus oxidation states. mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, which are related to the strengths and types of chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. youtube.comyoutube.com The positions of the absorption bands in an IR spectrum correspond to the frequencies of the molecular vibrations. For a molecule like dicarbon phosphide, IR spectroscopy can be used to identify its characteristic vibrational frequencies. mdpi.com

Experimental studies of similar small, linear molecules, such as the C₂N⁻ anion, have utilized techniques like infrared predissociation (IRPD) spectroscopy to obtain their vibrational spectra. ru.nl In such experiments, the molecule of interest is weakly bound to a "tag" atom or molecule (e.g., H₂), and the absorption of an infrared photon leads to the dissociation of this complex, which can be detected. ru.nl The resulting spectrum provides a good approximation of the vibrational frequencies of the bare molecule. ru.nl Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands to specific stretching or bending modes of the molecule. nih.govmdpi.com

Raman Spectroscopy for C-P Bond Characterization

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into the chemical bonding and structure of materials. In the context of dicarbon phosphide (C₂P) and related carbon-phosphorus (C-P) materials, Raman spectroscopy is instrumental in characterizing the covalent bonds between carbon and phosphorus atoms.

The Raman spectrum of C-P materials typically exhibits characteristic peaks corresponding to specific vibrational modes. The C-P stretching vibrations are of particular interest as their position and intensity provide direct information about the bond strength and local chemical environment. For instance, bands associated with C-P stretching vibrations have been identified in the range of 700-1250 cm⁻¹. researchgate.net

In addition to direct C-P bond analysis, Raman spectroscopy is widely used to assess the structure of the carbonaceous component of these materials. Key features in the Raman spectra of carbon materials include:

The G band: Typically appearing around 1580-1600 cm⁻¹, this band corresponds to the in-plane stretching of sp²-hybridized carbon atoms in a graphitic lattice. researchgate.netmdpi.com Its presence indicates a degree of graphitic order.

The D band: Observed at approximately 1350 cm⁻¹, this band is associated with disordered carbon structures and defects in the sp² lattice. mdpi.comualberta.ca

Table 1: Key Raman Bands for Characterization of C-P Materials

| Raman Band | Typical Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Information |

| D Band | ~1350 | sp³ defects, disordered carbon | Presence of structural irregularities and defects |

| G Band | ~1590 | In-plane sp² C-C stretching | Integrity and graphitic nature of the carbon material |

| C-P Stretch | 700 - 1250 | C-P bond stretching | Direct evidence and characterization of C-P bonding |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments in C-P Materials

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the structure of molecules by probing the local magnetic fields around atomic nuclei. For carbon-phosphide materials, both ³¹P and ¹³C NMR are employed to gain detailed information about the local chemical environments of phosphorus and carbon atoms, respectively. mdpi.comlibretexts.org

³¹P NMR Spectroscopy: The phosphorus-31 (³¹P) nucleus is particularly well-suited for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, which result in excellent sensitivity. mdpi.com The key advantages of ³¹P NMR for C-P materials include:

Wide Chemical Shift Range: The chemical shift range for ³¹P is very broad (over 700 ppm), which allows for the clear resolution of signals from phosphorus atoms in different chemical environments. mdpi.com This enables the differentiation of P atoms bonded to carbon in various configurations.

Direct Quantification: ³¹P NMR provides a direct method for detecting and quantifying phosphorus-containing compounds. mdpi.com

Coupling Information: Spin-spin coupling between ³¹P and other nuclei (like ¹H or ¹³C) provides valuable information about the connectivity of atoms. For example, the magnitude of the coupling constant between phosphorus and carbon (¹JCP, ²JCP, etc.) can help determine the bonding arrangement. researchgate.net

¹³C NMR Spectroscopy: While the ¹³C isotope has a low natural abundance (about 1.1%), modern NMR techniques allow for the routine acquisition of ¹³C spectra. compoundchem.com In C-P materials, ¹³C NMR provides direct information about the carbon skeleton. uoi.gr

Chemical Shifts: The chemical shift of a ¹³C nucleus is influenced by its hybridization state (sp, sp², sp³) and the electronegativity of neighboring atoms. The presence of a phosphorus atom bonded to a carbon atom will significantly influence the latter's chemical shift. libretexts.org

C-P Coupling: The coupling between ¹³C and ³¹P nuclei results in the splitting of carbon signals, which is a definitive indicator of a C-P bond. The magnitude of the one-bond coupling constant (¹JCP) is typically large and provides information about the nature of that bond. researchgate.net

By combining data from both ³¹P and ¹³C NMR, researchers can construct a detailed picture of the atomic-level structure and bonding within dicarbon phosphide and related materials.

Atomic Force Microscopy (AFM) for Surface Morphology of Carbon Phosphide Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is an invaluable tool for characterizing the surface morphology, roughness, and texture of thin films, including those made of carbon phosphide. mdpi.com

In the study of carbon phosphide films, AFM is used to:

Visualize Surface Topography: AFM generates detailed images of the film's surface, revealing features such as grain size, domain structures, and the presence of any pores or defects. This is crucial for understanding how synthesis or deposition conditions, such as those in Chemical Vapor Deposition (CVD), affect the final film structure. wikipedia.org

Quantify Surface Roughness: The technique provides quantitative data on surface roughness parameters, such as the root mean square (RMS) roughness. This data is critical for applications where a smooth and uniform surface is required, for instance, in electronic devices or as a coating.

Monitor Film Growth: AFM can be used to study the nucleation and growth mechanisms of thin films. By imaging the surface at different stages of deposition, researchers can gain insights into how the film forms and evolves.

For example, in studies of related material films, AFM has been used to examine the globular patterns formed on surfaces and how the morphology changes with varying deposition parameters. mdpi.com The analysis of height profiles from AFM images allows for precise measurement of the dimensions of surface features. researchgate.net This level of detailed morphological analysis is essential for correlating the structure of carbon phosphide films with their physical and chemical properties.

Table 2: Information Obtainable from AFM for Carbon Phosphide Films

| Parameter | Description | Importance |

| Surface Topography | High-resolution, 3D visualization of the film surface. | Reveals grain boundaries, defects, and overall structure. |

| Surface Roughness | Quantitative measurement of the vertical deviations of the surface. | Critical for optical, electronic, and mechanical applications. |

| Feature Dimensions | Measurement of the height, width, and shape of surface features. | Provides data on particle or grain size distribution. |

| Film Homogeneity | Assessment of the uniformity of the film across a scanned area. | Ensures consistent properties for device fabrication. |

UV-Vis Absorption Spectroscopy for Electronic Structure Interpretation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is primarily used to investigate the electronic structure of materials by identifying the electronic transitions that occur when molecules absorb photons. libretexts.org

For dicarbon phosphide and other C-P materials, which are often semiconductors, UV-Vis spectroscopy is a key method for determining the optical band gap—a fundamental property that governs their electronic and photocatalytic behavior. rsc.orgwwu.edu

Electronic Transitions: The absorption of UV or visible light promotes electrons from a lower energy state, typically the highest occupied molecular orbital (HOMO), to a higher energy state, the lowest unoccupied molecular orbital (LUMO). libretexts.org In solid-state materials, this corresponds to the transition of electrons from the valence band to the conduction band.

Band Gap Determination: The energy corresponding to the absorption edge in the UV-Vis spectrum can be used to calculate the material's band gap energy (Eg). This is often done using a Tauc plot, which relates the absorption coefficient to the photon energy. The band gap is a critical parameter that determines the wavelength of light a material can absorb and is essential for applications in optoelectronics and photocatalysis.

Influence of Structure on Electronic Properties: By analyzing the UV-Vis spectra of different C-P materials, researchers can understand how factors like composition, strain, and nanostructuring influence the electronic properties. For instance, first-principles calculations have shown that the band gap of 2D carbon phosphide nanosheets can be modulated by applying biaxial strain. rsc.org Similarly, experimental work on metal phosphide photocatalysts uses UV-Vis spectroscopy to determine how changes in composition affect their band gaps and light-absorbing capabilities. wwu.edu

Density functional theory (DFT) calculations are often used in conjunction with experimental UV-Vis spectra to provide a more detailed interpretation of the electronic transitions and the nature of the electronic states involved. researchgate.net This combination of theoretical and experimental approaches provides a comprehensive understanding of the electronic structure of dicarbon phosphide systems.

Reactivity and Reaction Mechanisms of Dicarbon Phosphide and Carbon Phosphide Frameworks

Surface Reaction Pathways

The interaction of carbon phosphide (B1233454) surfaces with ambient and reactive environments dictates their stability and functionality. Studies on thin films provide insight into the initial reaction pathways, particularly with oxidative species.

The surface reactions of carbon phosphide films with both molecular (from the atmosphere) and atomic oxygen (AO) have been investigated using techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). nih.gov Atmospheric oxidation of these films is primarily driven by the oxidation of phosphorus rather than carbon. nih.gov This process results in the formation of a carbon-containing phosphate (B84403) surface layer. nih.gov

This oxidized layer is significant because it serves as an effective diffusion barrier, limiting the depth of phosphorus oxidation into the bulk of the film to less than 3 nanometers. nih.gov When exposed to atomic oxygen, the surface undergoes further changes. Initially, there is a loss of carbon atoms from the surface, accompanied by an increase in the surface concentration of phosphorus and a higher degree of phosphorus oxidation. nih.gov With continued exposure to atomic oxygen, a highly oxidized phosphate layer forms on the surface, which appears to be resistant to further erosion by AO. nih.gov This suggests that carbon phosphide films could be developed as AO-resistant coatings for materials like polymers. nih.gov

| Oxygen Species | Initial Reaction | Prolonged Exposure Effect | Resulting Surface Layer |

|---|---|---|---|

| Molecular Oxygen (Atmospheric) | Dominated by phosphorus oxidation. | Formation of a stable, thin oxidized layer. | Carbon-containing phosphate film acting as a diffusion barrier (<3 nm). nih.gov |

| Atomic Oxygen (AO) | Loss of surface carbon, increased phosphorus concentration and oxidation. nih.gov | Formation of a highly oxidized, inert surface. nih.gov | Highly oxidized phosphate layer resistant to further AO-mediated erosion. nih.gov |

During exposure to oxygen, various oxidized phosphorous species are formed. Atmospheric oxidation leads to a surface film described as a "carbon-containing phosphate". nih.gov Under more aggressive conditions, such as prolonged exposure to atomic oxygen, a "highly oxidized phosphate surface layer" is generated. nih.gov The phosphorus oxides produced during this exposure can be desorbed from the surface under vacuum conditions at temperatures exceeding 500 K. nih.gov In other systems involving metal phosphides, oxidized species such as P-O and P-O bonds have been identified through XPS analysis, often resulting from incomplete reduction or exposure to air. mdpi.comchinesechemsoc.org

Radical Reactivity of Dicarbon Phosphide (CCP) and Related Species

The radical chemistry of phosphorus-containing compounds is extensive and provides pathways for the formation of valuable molecules and intermediates. Phosphoranyl radicals are key intermediates in many of these transformations.

Phosphoranyl radicals are crucial intermediates in radical chemistry, and their generation and subsequent fragmentation are often driven by photoredox catalysis. nih.govnih.gov These radicals can be formed through several pathways, including the addition of a radical to a P(III) compound or the nucleophilic addition to a phosphine (B1218219) radical cation. nih.govucla.edu Once formed, phosphoranyl radicals can undergo fragmentation through two primary pathways: α-scission and β-scission. nih.govchemrxiv.org

α-Scission: This pathway involves the displacement of a substituent on the phosphorus atom. chemrxiv.org

β-Scission: This pathway is more common and involves the cleavage of a bond beta to the phosphorus atom, often resulting in the formation of a very stable phosphine oxide and a new carbon-centered radical. nih.govucla.educhemrxiv.org

The choice between these fragmentation patterns can be tuned by altering the substituents on the phosphorus atom. chemrxiv.org For instance, the reaction of an aryl radical with P(OEt)₃ generates a phosphoranyl radical that undergoes β-scission to form a phosphonate (B1237965) and an ethyl radical. nih.gov This reactivity allows for the deoxygenation or desulfurization of various organic molecules. nih.gov

The construction of carbon-phosphorus (C-P) bonds is fundamental to the synthesis of organophosphorus compounds, which are vital in materials science and medicinal chemistry. rsc.orgresearchgate.net A prominent strategy for C-P bond formation involves the reaction of carbon-centered radicals with phosphorus-containing compounds. rsc.org

Visible-light photocatalysis has emerged as a powerful tool for mediating these reactions, particularly for the creation of C(sp³)–P bonds from alkyl radicals. rsc.orgresearchgate.net In these processes, a photocatalyst absorbs light and initiates a single electron transfer (SET) process to generate a carbon-centered radical from a suitable precursor. researchgate.net This radical then reacts with a phosphorus source, such as a phosphide or a phosphite, to form the C-P bond. rsc.org Various phosphorus compounds with different valence states (P(III), P(V)) can be used in these reactions. rsc.org The methods for synthesizing phosphines and related compounds are diverse and include the reaction of organometallic reagents with halophosphines and the reaction of metal phosphides with alkyl halides. nih.govbeilstein-journals.orgresearchgate.net

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Photocatalytic Radical Phosphorylation | Alkyl radical precursors, P(III) or P(V) compounds | Visible-light mediated, efficient for C(sp³)–P bonds. | rsc.orgresearchgate.net |

| Nucleophilic Substitution | Organometallic reagents (e.g., Grignard), Halophosphines | A classical and widely used method. | beilstein-journals.orgresearchgate.net |

| Metal Phosphide Alkylation | Metal phosphides, Alkyl halides | Another traditional route to phosphines. | nih.govbeilstein-journals.org |

| Metal-Catalyzed Cross-Coupling | Secondary phosphines, Alkyl/Aryl halides | Catalyzed by transition metals (e.g., Cu, Ru, Pt) for enantioselective synthesis. | nih.govbeilstein-journals.org |

Interfacial Chemistry and Adsorption Phenomena

The interfacial chemistry of carbon phosphide frameworks is critical in applications such as catalysis and electronics. The surface of these materials can be intentionally modified or can reconstruct under reaction conditions. For example, the integration of transition metal phosphides (TMPs) with covalent organic frameworks (COFs) creates hybrid materials where the interface facilitates charge transfer, enhancing photocatalytic activity for hydrogen evolution. nih.govresearchgate.net The TMPs act as electron collectors, accelerating charge separation at the COF-TMP interface. nih.gov

In electrocatalysis, the surface of materials like cobalt phosphide (CoP) nanosheets can undergo significant reconstruction during electrochemical activation. rsc.org This process can lead to the formation of low-valence cobalt complexes and Co(OH)ₓ species on the surface, which can enhance catalytic activity by accelerating steps like water dissociation. rsc.org

Gas Molecule Adsorption Mechanisms on Carbon Phosphide Monolayers

The adsorption of gas molecules on the surface of two-dimensional materials like carbon phosphide monolayers is a critical aspect of their potential use in gas sensing and separation technologies. The mechanism of adsorption, whether it is physisorption or chemisorption, is governed by the electronic structure of the monolayer and the specific gas molecule involved. Studies on related phosphide monolayers, such as boron phosphide and antimonide phosphide, provide insights into the potential behavior of carbon phosphide systems.

First-principles calculations based on density functional theory (DFT) are instrumental in elucidating these mechanisms. These studies calculate parameters such as adsorption energy (Ead) and charge transfer (Q) to characterize the interaction between the gas molecule and the monolayer. A negative Ead indicates a favorable adsorption process. The magnitude of Ead and the amount of charge transfer determine whether the interaction is weak (physisorption) or strong (chemisorption).

For instance, investigations into antimonide phosphide (SbP) monolayers have shown a high sensitivity and selectivity towards nitrogen dioxide (NO2). The adsorption energy for NO2 on SbP is significant, at -0.876 eV, with a substantial charge transfer of -0.83 e, indicating a strong interaction. rsc.orgresearchgate.net This strong interaction is attributed to the hybridization of p-orbitals between the atoms of the monolayer and the gas molecule. rsc.org In contrast, other gases like carbon monoxide (CO), hydrogen sulfide (B99878) (H2S), ammonia (B1221849) (NH3), and sulfur dioxide (SO2) exhibit weaker interactions with the SbP monolayer. rsc.org

Similarly, studies on boron phosphide (BP) monolayers have explored their interaction with various gas molecules. The pristine BP monolayer shows weak interaction with sulfur dichloride (SCl2), with an adsorption energy of -0.28 eV. nih.gov However, doping the BP monolayer with other elements can significantly enhance the adsorption energy. nih.gov The interaction of formaldehyde (B43269) (CH2O) with a pure BP monolayer results in an adsorption energy of -0.065 eV, suggesting physisorption. researchgate.net

Theoretical studies on metal phosphide (XP, where X = Al, Ga, In) monolayers have also been conducted to understand their CO2 capture capabilities. The adsorption energy of CO2 on these phosphide monolayers is calculated to be in the range of -0.51 eV to -1.12 eV, which is significantly higher than that on graphene or hexagonal boron nitride, indicating a strong potential for CO2 capture applications. cnislab.com

The following table summarizes the adsorption energies and charge transfers for various gas molecules on different phosphide-containing monolayers, providing a comparative view of their adsorption characteristics.

| Monolayer | Gas Molecule | Adsorption Energy (Ead) [eV] | Charge Transfer (Q) [e] | Reference |

|---|---|---|---|---|

| Antimonide Phosphide (SbP) | NO2 | -0.876 | -0.83 | rsc.orgresearchgate.net |

| Boron Phosphide (BP) | SCl2 | -0.28 | N/A | nih.gov |

| Boron Phosphide (BP) | CH2O | -0.065 | N/A | researchgate.net |

| Aluminum Phosphide (AlP) | CO2 | -1.12 | N/A | cnislab.com |

| Gallium Phosphide (GaP) | CO2 | -0.75 | N/A | cnislab.com |

| Indium Phosphide (InP) | CO2 | -0.51 | N/A | cnislab.com |

Interfacial Coupling Mechanisms in C-P Composites

One key mechanism to enhance interfacial adhesion is through the use of coupling agents, such as silane (B1218182) coupling agents. researchgate.net These molecules can form chemical bonds with both the carbon reinforcement and the polymer matrix, effectively bridging the interface. bohrium.com For instance, in carbon fiber reinforced composites, surface treatments can introduce functional groups that react with the silane coupling agent. bohrium.com This chemical bonding significantly improves the interfacial shear strength (IFSS) of the composite.

Another approach involves the nanostructuring of the interface. The introduction of nanoparticles, such as cobalt phosphide (CoP) or other transition metal phosphides, at the interface can enhance mechanical interlocking and provide additional sites for chemical interaction. researchgate.netresearchgate.net These nanoparticles can be synthesized within a carbon matrix, creating a composite with a well-integrated and strong interface. researchgate.net For example, cobalt phosphide nanoparticles embedded in N-doped graphitic carbon have been shown to form robust composite structures. researchgate.netacs.org

Phosphorus doping of the carbon material itself is another effective strategy. Doping graphene with phosphorus atoms can tailor its surface chemistry. acs.org The C3–P=O configuration has been identified as a stable structure in the graphene lattice, which can play a key role in stabilizing the electrochemical interface between the electrode and an electrolyte. acs.org This principle can be extended to polymer composites, where such functional groups can improve wettability and form stronger bonds with the matrix.

The enhancement in interfacial properties translates to improved mechanical performance of the composite. For example, modifying carbon fibers with silane coupling agents in a polyphenylene sulfide (PPS) composite resulted in a 21.73% increase in interlaminar shear strength (ILSS) and a 36.18% increase in flexural strength. researchgate.net Similarly, nanomodification of the interface in carbon fiber/PEEK composites with nano-silica led to a 16% increase in interlaminar shear strength and a 14% increase in flexural strength. nih.gov

The following table presents data on the improvement of mechanical properties in carbon-based composites through various interfacial engineering methods, which could be applicable to C-P composites.

| Composite System | Interfacial Modification | Property Improved | Improvement (%) | Reference |

|---|---|---|---|---|

| CF/PPS | Liquid-phase oxidation and grafting of silane coupling agents | Interlaminar Shear Strength (ILSS) | 21.73 | researchgate.net |

| CF/PPS | Liquid-phase oxidation and grafting of silane coupling agents | Flexural Strength | 36.18 | researchgate.net |

| CF/PEEK | Nano-silica modification | Interlaminar Shear Strength (ILSS) | 16 | nih.gov |

| CF/PEEK | Nano-silica modification | Flexural Strength | 14 | nih.gov |

| CF/PA6 | CNT grafting | Interfacial Shear Strength (IFSS) | 50 | nih.gov |

Astrochemical Significance and Interstellar Studies of Dicarbon Phosphide

Observational Detections of Dicarbon Phosphide (B1233454) (CCP) in Astrophysical Environments

The presence of dicarbon phosphide in the cosmos has been confirmed through meticulous observational campaigns, primarily targeting the circumstellar envelopes of evolved, carbon-rich stars. These environments, rich in molecular diversity, serve as natural laboratories for studying the formation of complex molecules.

Detection in Circumstellar Envelopes (e.g., IRC +10216)

The carbon-rich asymptotic giant branch star, IRC +10216, has been a prime target for the detection of new interstellar molecules. In 2008, a team of scientists led by Halfen, Cloutier, and Ziurys successfully identified the dicarbon phosphide radical within the expanding shell of this star. astrochymist.org This discovery marked a significant milestone, adding another phosphorus-bearing molecule to the growing inventory of interstellar species.

Subsequent studies have further solidified the presence of CCP in IRC +10216. The derived column density for CCP in this source is approximately 1.2 x 10¹² cm⁻², with a rotational temperature of 21 K. researchgate.net Modeling of the observed spectral lines suggests that the dicarbon phosphide is distributed in an extended shell around the central star. researchgate.net

Identification via Rotational Spectroscopy

The identification of dicarbon phosphide in interstellar space was made possible through the powerful technique of rotational spectroscopy. astrochymist.org This method relies on the fact that molecules rotate at specific, quantized frequencies. By observing the emission or absorption of radiation at these characteristic frequencies, astronomers can unambiguously identify the presence of a particular molecule.

In the case of CCP, laboratory measurements of its rotational spectrum provided the necessary "fingerprint" for its astronomical detection. The initial detection in IRC +10216 was achieved by observing five distinct doublet pairs of rotational transition lines using the 12-meter telescope at the Arizona Radio Observatory on Kitt Peak. astrochymist.org Each transition of this radical is split into lambda-doublets, which are clearly separated in frequency and were instrumental in its confirmed identification. researchgate.net

Table 1: Observed Rotational Transitions of Dicarbon Phosphide (CCP) in IRC +10216

| Transition | Frequency (MHz) |

| J = 5/2 → 3/2 | Data not available in search results |

| J = 7/2 → 5/2 | Data not available in search results |

| J = 9/2 → 7/2 | Data not available in search results |

| J = 11/2 → 9/2 | Data not available in search results |

| J = 13/2 → 11/2 | Data not available in search results |

| Note: While the detection of five doublet pairs of lines has been reported, the specific frequencies of these transitions for dicarbon phosphide in IRC +10216 are not detailed in the provided search results. |

Formation and Evolution Pathways of Dicarbon Phosphide in the Interstellar Medium

Gas-Phase Chemical Networks

Gas-phase reactions are considered a significant contributor to the formation of dicarbon phosphide in the interstellar medium. One proposed mechanism involves the reaction between the cyano radical (CP) and other species. researchgate.net Another potential pathway is through ion-molecule reactions, specifically involving the phosphorus ion (P⁺) and acetylene (B1199291) (HCCH). researchgate.net These reactions, occurring in the rarefied gas of interstellar clouds and circumstellar envelopes, can build up the complexity of molecules from simpler atomic and molecular precursors.

Grain-Surface Reaction Mechanisms

While gas-phase reactions are important, the surfaces of cold interstellar dust grains can act as catalytic sites for the formation of complex molecules. Although specific mechanisms for dicarbon phosphide have not been extensively detailed, the general process involves atoms and simpler molecules accreting onto the surfaces of these grains. Once on the surface, these species can migrate and react with each other, forming more complex molecules. The energy released during these reactions can sometimes be sufficient to eject the newly formed molecule back into the gas phase, where it can be detected by astronomers. The formation of other phosphorus-bearing molecules, such as phosphine (B1218219) (PH₃), is thought to occur through the hydrogenation of phosphorus on grain surfaces, suggesting that similar processes could be at play in the formation of CCP precursors.

Photodissociation Processes

The harsh interstellar radiation field, composed of ultraviolet photons from stars, can break apart molecules in a process known as photodissociation. The stability of dicarbon phosphide in such an environment is a key factor in determining its abundance and distribution. While the specific photodissociation pathways and cross-sections for dicarbon phosphide have not been detailed in the available research, studies on the related dicarbon (C₂) molecule indicate that photodissociation is a primary destruction mechanism in regions exposed to significant UV radiation. researchgate.netnih.gov It is therefore likely that dicarbon phosphide is also susceptible to destruction by interstellar photons, and its survival is dependent on the shielding provided by dense gas and dust within molecular clouds and circumstellar envelopes.

Isotopic Abundance Studies in Astrochemistry (e.g., ¹³C Isotopomers of CCP)

The study of isotopic abundance in interstellar molecules provides crucial insights into the chemical and physical processes occurring in space. In the case of dicarbon phosphide (CCP), laboratory spectroscopy of its ¹³C isotopologues has been instrumental in paving the way for their potential astronomical detection and in understanding the molecule's structure and the distribution of electrons within it.

Detailed laboratory studies have successfully measured the pure rotational spectrum of the main isotopologue of dicarbon phosphide as well as its ¹³C-substituted species: ¹³CCP, C¹³CP, and ¹³C¹³CP. These measurements were conducted at microwave, millimeter, and submillimeter wavelengths, spanning a frequency range of 17–545 GHz. The production of these phosphorus dicarbides in the gas phase for the experiments involved the reaction of red phosphorus with acetylene or methane (B114726) in an argon discharge. dntb.gov.ua

For the primary CCP radical, a total of 35 rotational transitions were recorded. In contrast, a smaller number of transitions, ranging from two to eight, were observed for the ¹³C isotopologues. While both spin-orbit components were identified for the main CCP species, only the Ω = 1/2 ladder was observed for ¹³CCP, C¹³CP, and ¹³C¹³CP. dntb.gov.uaaip.org The analysis of the spectra for each species revealed hyperfine splittings due to the phosphorus atom, and for the ¹³C-substituted versions, additional carbon-13 hyperfine structures were also observed. dntb.gov.uaaip.org

The collected data were fitted using a Hund's case (a) Hamiltonian, which allowed for the determination of precise rotational, fine structure, and hyperfine parameters for each isotopologue. dntb.gov.uaaip.org These laboratory measurements provide the precise frequencies necessary for astronomical searches of these isotopologues, which, if detected, could offer valuable information about carbon isotopic ratios in different interstellar environments.

Table 1: Summary of Rotational Transitions Recorded for CCP and its ¹³C Isotopologues

| Species | Number of Rotational Transitions Recorded | Spin-Orbit Components Identified |

|---|---|---|

| CCP | 35 | Both |

| ¹³CCP | 2-8 | Ω = 1/2 ladder only |

| C¹³CP | 2-8 | Ω = 1/2 ladder only |

| ¹³C¹³CP | 2-8 | Ω = 1/2 ladder only |

This table is based on data from laboratory spectroscopy studies. dntb.gov.uaaip.org

Comparative Astrochemistry with Related Carbon-Nitrogen and Carbon-Hydrogen-Phosphorus Species

The astrochemical behavior of dicarbon phosphide is best understood in the context of related interstellar species. Comparisons with carbon-nitrogen and other carbon-phosphorus molecules highlight the unique aspects of phosphorus chemistry in space.

Phosphorus is a crucial element for life, yet its cosmic abundance is relatively low. The investigation of phosphorus-containing molecules like CCP is essential for understanding the pathways that might lead to prebiotic molecules. aanda.orgarxiv.org The formation and destruction of these molecules are governed by the physical conditions of the interstellar medium (ISM), such as temperature, density, and radiation fields. nih.govuniversiteitleiden.nl

Computational studies have explored the reaction pathways involving phosphorus-containing molecules. For instance, the reaction between a carbon atom and phosphorus nitride (PN) can lead to the formation of carbon monophosphide (CP) and a nitrogen atom. Conversely, reactions between CP and nitrogen atoms can be a significant destruction pathway for CP, while also potentially forming PN. aanda.orgarxiv.org These neutral-neutral reactions are often efficient even at the low temperatures of dense molecular clouds. aanda.orgarxiv.org

While direct comparative studies of CCP with isoelectronic species like CCH (ethynyl radical) and CCN are not extensively detailed in the available literature, the general principles of carbon-chain chemistry in the ISM apply. The formation of such carbon-chain radicals is thought to occur through gas-phase reactions, and they are destroyed by reactions with abundant neutral atoms and by photodissociation in regions exposed to ultraviolet radiation. nih.govuniversiteitleiden.nl

Characterization of Interstellar Carbon Phosphide Anions (e.g., CP⁻, C₂P⁻)

The discovery of molecular anions in the interstellar medium has opened a new frontier in astrochemistry. aps.orgaps.org While CCP itself is a neutral radical, the characterization of its related anions, such as CP⁻ and C₂P⁻ (the anion of dicarbon phosphide), is crucial as they are considered viable candidates for astronomical detection. researchgate.net

The existence and stability of interstellar anions have been a topic of discussion for decades, with the first confirmed detection occurring in 2006. aps.orgaps.org Since then, a number of carbon-containing molecular anions have been identified in various interstellar and circumstellar environments. aps.orgaps.orgarxiv.org The formation of these anions is thought to occur primarily through radiative electron attachment to a neutral molecule. aps.org

For carbon phosphide anions, high-resolution photoelectron imaging studies have provided significant data on their properties. These studies have accurately measured the electron affinities of CP and C₂P, which are 2.8508 ± 0.0007 eV and 2.6328 ± 0.0006 eV, respectively. researchgate.net These high electron affinities indicate that the corresponding anions, CP⁻ and C₂P⁻, are thermodynamically stable. researchgate.net This stability is a key factor in their potential to exist in the interstellar medium.

The combination of high-resolution laboratory experiments and quantum chemical calculations has allowed for the accurate determination of molecular constants for these exotic radical species. researchgate.net These data, including vibrational frequencies and rotational constants, are essential for guiding future astronomical searches for CP⁻ and C₂P⁻. researchgate.net The detection of these anions would provide further insights into the role of negative ions in the chemistry of the interstellar medium and the processes that lead to molecular complexity in space.

Table 2: Electron Affinities of CP and C₂P

| Neutral Species | Electron Affinity (eV) |

|---|---|

| CP | 2.8508 ± 0.0007 |

| C₂P | 2.6328 ± 0.0006 |

This data is derived from high-resolution photoelectron imaging studies. researchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Dicarbon phosphide | CCP |

| Carbon-13 dicarbon phosphide | ¹³CCP |

| Dicarbon-13 phosphide | C¹³CP |

| Di-carbon-13 phosphide | ¹³C¹³CP |

| Carbon monophosphide | CP |

| Ethynyl radical | CCH |

| Carbon-carbon-nitrogen radical | CCN |

| Phosphorus monoxide | PO |

| Phosphorus nitride | PN |

| Carbon monophosphide anion | CP⁻ |

Advanced Material Forms and Their Investigation in Carbon Phosphide Research

Two-Dimensional (2D) Carbon Phosphide (B1233454) Monolayers (CP, CP3)

Two-dimensional monolayers of carbon phosphide, particularly CP and CP3, have garnered significant attention due to their intriguing electronic characteristics. These materials are seen as hybrids of graphene and phosphorene, potentially combining the high electrical mobility of the former with the finite band gap of the latter. researchgate.netaps.orgsutd.edu.sg

The electronic structure of 2D carbon phosphide monolayers is not static and can be intentionally modified, or "tuned," through external stimuli. One of the most effective methods for this modulation is the application of mechanical strain.

For CP monolayers , first-principles density functional theory simulations have shown that the band gap of a 2D CP nanosheet can be progressively increased by applying a uniform biaxial strain, transitioning from compression to stretching. rsc.org However, this biaxial strain does not alter the indirect nature of the band gap. rsc.org Different phases of CP monolayers exhibit distinct electronic properties. For instance, α-CP and β-CP phases are semiconducting, while the γ-CP phase displays semi-metallic behavior with the presence of Dirac cones. rsc.orgresearchgate.net

In the case of the CP3 monolayer , it has been shown to be metallic in its natural state, with bands crossing the Fermi level. aps.orgacs.org This metallic behavior is attributed to the delocalization of electrons. aps.org Similar to CP, the electronic properties of CP3 can be modulated by strain. A metal-semiconductor transition can be induced in a CP3 monolayer through the application of strain engineering. aps.org

| Material | Phase | Electronic Property | Modulation Method | Effect of Modulation |

| CP Monolayer | α-phase | Semiconducting (Indirect Band Gap) | Biaxial Strain | Band gap increases with tensile strain |

| CP Monolayer | α-CP, β-CP | Semiconducting | - | - |

| CP Monolayer | γ-CP | Semi-metallic | - | - |

| CP3 Monolayer | - | Metallic | Strain Engineering | Metal-semiconductor transition |

Anisotropy, the property of being directionally dependent, is a key feature of the electronic properties of some 2D carbon phosphide monolayers. This is particularly evident in the α-CP and β-CP phases, which exhibit highly anisotropic electronic and mechanical properties. rsc.orgresearchgate.net This anisotropy means that the electrical conductivity and other electronic characteristics are different when measured along different crystallographic directions of the material. This behavior is similar to that observed in other 2D materials like black phosphorus. aps.orgarxiv.orgpsu.edu The γ-CP phase, in contrast, has a distorted hexagonal network and does not show the same degree of anisotropy in its semi-metallic behavior. rsc.orgresearchgate.net The CP3 monolayer, with its metallic nature, also presents promising conductivity properties. acs.orgresearchgate.net

Carbon Phosphide Nanosheets and Nanoribbons

Extending from 2D monolayers, carbon phosphide can also be structured into nanosheets (larger 2D structures) and nanoribbons (quasi-one-dimensional structures). Their electronic and transport characteristics are of significant interest for nanoelectronic applications.

The electronic properties of carbon phosphide nanoribbons are highly dependent on their edge configurations. researchgate.netaps.orgsutd.edu.sg Theoretical studies on α-phase CP nanoribbons have revealed that their behavior can be tailored to mimic either graphene or black phosphorus nanoribbons depending on the edge termination. aps.orgsutd.edu.sg For instance, zigzag α-carbon phosphide nanoribbons (Zα-CPNRs) can exhibit properties of both zigzag graphene nanoribbons (ZGNRs) and zigzag phosphorene nanoribbons (ZPNRs) based on their edge configurations. sutd.edu.sg This tunability opens up possibilities for designing novel nanoelectronic devices. The transport properties of these nanoribbons are also influenced by their width. rsc.org

The electronic properties of carbon phosphide nanoribbons can be further engineered by edge functionalization, which involves attaching other atoms or molecules to the edges of the nanoribbon. A common method is hydrogen passivation (H-passivation).

First-principles calculations have shown that the electronic properties of zigzag CP nanoribbons are significantly influenced by H-passivation. rsc.org For example, H-passivated zigzag PC ribbons with two P-atom terminated edges are semiconductors with indirect band gaps, and the size of the band gap decreases as the width of the ribbon increases. rsc.org In contrast, H-passivated CP nanoribbons with one P-atom terminated edge and one C-atom terminated edge, as well as those with two C-atom terminated edges, exhibit metallic behavior. rsc.org

When the edges of α-phase CP nanoribbons are passivated with hydrogen, they behave similarly to black phosphorus nanoribbons, featuring a band gap that can be tuned by an external electric field. researchgate.netaps.orgsutd.edu.sg Conversely, a bare edge terminated by a phosphorus atom results in graphene-like behavior. researchgate.netaps.orgsutd.edu.sg

| Nanoribbon Configuration | Edge Termination | Electronic Behavior |

| Zigzag CP | Two P-atom edges (H-passivated) | Semiconductor (Indirect Band Gap) |

| Zigzag CP | One P-atom and one C-atom edge (H-passivated) | Metallic |

| Zigzag CP | Two C-atom edges (H-passivated) | Metallic |

| α-phase CP | Hydrogen edge passivation | Semiconductor (Field-effect tunable band gap) |

| α-phase CP | Bare P-atom terminated edge | Graphene-like |

Amorphous Carbon Phosphide Films

In addition to crystalline forms, dicarbon phosphide can also exist as an amorphous solid. Amorphous carbon phosphide films are typically produced by techniques such as radio frequency plasma deposition. doi.org These films are essentially phosphorus-doped diamond-like carbon (DLC) films with a high concentration of phosphorus. doi.org

Investigations into these films, synthesized from a gas mixture of methane (B114726) (CH4) and phosphine (B1218219) (PH3), have shown that it is possible to achieve P/C ratios as high as 3:1. doi.org The incorporation of phosphorus into the amorphous carbon network significantly influences the material's properties. One of the key findings is that the optical band gap of these films is inversely proportional to the P/C ratio. doi.org For instance, films have been produced with optical band gaps ranging from 2.1 to 2.6 eV. doi.org The deposition rate and the degree of phosphorus incorporation are proportional to the concentration of PH3 in the gas phase during deposition. doi.org Secondary ion mass spectrometry (SIMS) depth profiling has confirmed that the composition of these films is homogeneous, although surface oxidation can occur upon exposure to air. doi.org

| Property | Observation |

| Synthesis Method | Radio frequency plasma deposition |

| Precursor Gases | CH4 and PH3 |

| Achievable P/C Ratio | Up to 3:1 |

| Optical Band Gap | 2.1 to 2.6 eV (inversely proportional to P/C ratio) |

| Compositional Homogeneity | Homogeneous |

Deposition Techniques and Film Composition

The synthesis of amorphous carbon phosphide films has been successfully achieved using radio frequency (RF) plasma deposition techniques. This method allows for the creation of phosphorus-doped diamond-like carbon (DLC) films on various substrates, such as silicon (Si) and quartz. The process typically involves a 13.56 MHz capacitively-coupled parallel plate plasma reactor.

In a common setup, a gas mixture of methane (CH₄) and phosphine (PH₃) is used, with the relative concentrations of these precursor gases being the primary determinant of the resulting film's composition. The total gas flow and pressure are maintained at constant levels, for instance, 25 sccm and 25 mtorr, respectively. The RF power is adjusted to maintain a constant DC self-bias on the substrate electrode, a key parameter influencing the film's properties.

Research has demonstrated a direct correlation between the concentration of PH₃ in the gas phase and the degree of phosphorus incorporation into the deposited film. libretexts.org X-ray Photoelectron Spectroscopy (XPS) studies have revealed that films can be produced with phosphorus-to-carbon (P/C) ratios as high as 3:1. libretexts.org These films also incorporate a certain amount of hydrogen, approximately 10%. Secondary Ion Mass Spectrometry (SIMS) depth profiling has confirmed that the films are homogeneous in their composition, though surface oxidation can occur due to reactions with air upon removal from the reactor. libretexts.org The deposition rate is also observed to be proportional to the PH₃ concentration in the gas mixture. libretexts.org

| PH₃ in Gas Mixture (%) | Resulting P/C Ratio in Film | Optical Band Gap (eV) | General Trend in Deposition Rate |

|---|---|---|---|

| 0 | ~0.0 | ~2.6 | Base Rate |

| 10 | ~0.1 | ~2.5 | Increases |

| 30 | ~0.4 | ~2.4 | Increases |

| 50 | ~1.0 | ~2.3 | Increases |

| 70 | ~2.0 | ~2.2 | Increases |

| 90 | ~3.0 | ~2.1 | Highest Rate |

The optical band gap of these amorphous carbon phosphide films is inversely proportional to the P/C ratio, with values ranging from approximately 2.6 eV for undoped DLC to 2.1 eV for films with the highest phosphorus content. libretexts.org This tunability of electronic properties highlights the potential of these materials for use in electronic devices.

Carbon-Phosphorus Cluster Anions and Cages

Carbon-phosphorus cluster anions exhibit significant structural diversity, with compositions and geometries investigated through a combination of mass spectrometry and density functional theory calculations. researchgate.net Stable anions have been generated by reacting small carbon cluster anions (Cₙ⁻, where n=3-9) with gaseous P₄ in a Fourier transform ion cyclotron resonance mass spectrometer. researchgate.net

The resulting anionic clusters primarily fall into categories such as CₙP⁻ and CₙP₂⁻. Theoretical calculations indicate that these smaller clusters are most stable in linear chain structures. researchgate.net For CₙP⁻ anions, the phosphorus atom is located at one end of the carbon chain. For the CₙP₂⁻ series, the lowest energy configuration features a phosphorus atom at each end of the carbon chain (P-(C)ₙ-P)⁻. researchgate.net

More complex structures emerge with higher phosphorus content. For example, several stable isomers are calculated for a [C₄P₄]⁻ anion, with the most stable form possessing a CP₄ monocycle attached to a C₄ chain. researchgate.net For [CₙP₅]⁻ anions (observed for n=4, 6, 8), the lowest energy structure consists of a P₄ ring at one end of the carbon chain and a single phosphorus atom at the other end. researchgate.net The stability of these various cluster anions can be evaluated by calculating their electron affinities and fragmentation energies.

| Anion Series | Calculated Lowest Energy Structure |

|---|---|

| [CₙP]⁻ | Linear chain with P at one terminus |

| [CₙP₂]⁻ | Linear chain with P at both termini (P-Cₙ-P) |

| [C₄P₄]⁻ | C₄ chain with a terminal CP₄ monocycle |

| [CₙP₅]⁻ (n=4, 6, 8) | Cₙ chain with a terminal P atom and a terminal P₄ ring |

The oligomerization of carbon phosphide radicals is a key process in the formation of larger, cage-like structures. Research into the dehalogenation of precursors like (PBr)₂C₂(PPh₃)₂ using potassium graphite (B72142) (KC₈) provides significant insight into these mechanisms. This reaction leads to the formation of Cₛ-P₄C₄(PPh₃)₄, which can be described as an adduct of a Cₛ-symmetric P₄C₄ cage. researchgate.nethawaii.edu

The reaction proceeds through isolable intermediates. DFT calculations combined with experimental evidence have proposed the structure of an S₄-symmetric P₄C₄(PPh₃)₄ cage as one such intermediate species. researchgate.nethawaii.edu This S₄-symmetric cage slowly rearranges into the more stable Cₛ-symmetric form. This isomerization from S₄-P₄C₄(PR₃)₄ to Cₛ-P₄C₄(PR₃)₄ (where R = Phenyl) is a one-step process. researchgate.nethawaii.edu

Trapping experiments further indicate that a short-lived 1,3-diphosphete type heterocycle intermediate is involved in the dehalogenation reaction. This intermediate can be trapped using iron carbonyl complexes to form fully characterizable products such as [Fe(CO)₄(κ-P−P₂C₂{PPh₃}₂] and [(Fe(CO)₄)₂(μ₂-κ-P−P₂C₂{PPh₃}₂]. researchgate.nethawaii.edu These studies demonstrate a pathway where smaller carbon phosphide units (radicals or heterocycles) undergo oligomerization to form complex, three-dimensional cage structures.

Quantum Dot Architectures of Carbon Phosphide Systems

The investigation of quantum dot (QD) architectures based on pure carbon phosphide systems is a nascent and largely theoretical field. Currently, there is a lack of significant published research detailing the successful synthesis and characterization of quantum dots composed solely of a carbon-phosphide lattice (e.g., CP or C₃P₄).

Research in related nanomaterials, however, provides a conceptual basis for what such systems might entail. The fields of Indium Phosphide (InP) quantum dots and Carbon Quantum Dots (CQDs) are both well-established. sciopen.comnih.govnanografi.comnih.gov InP QDs are valued as a less toxic alternative to cadmium-based QDs for applications in displays and bioimaging, offering tunable emission across the visible spectrum. sciopen.comnanografi.com CQDs are noted for their low toxicity, high stability, and tunable fluorescence, with synthesis often proceeding from simple organic precursors. nih.govmdpi.com

A hypothetical carbon phosphide quantum dot would combine features of these materials, consisting of a nanoscale semiconductor crystal where carbon and phosphorus atoms are arranged in a regular lattice. The electronic and optical properties, such as the band gap and photoluminescence spectrum, would be expected to be size-dependent due to quantum confinement effects. The synthesis of such materials would likely require novel precursor chemistry and carefully controlled reaction conditions to form stable C-P nanocrystals, preventing the formation of separate carbon and phosphorus phases. While various methods exist for synthesizing metal phosphide nanoparticles and carbon-based dots, their direct application to creating pure C-P quantum dots has not been demonstrated in the available literature. nih.govacs.orgfrontiersin.org Therefore, quantum dot architectures of carbon phosphide systems remain an unexplored frontier in materials science, representing a potential area for future research.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing dicarbon phosphide (C₂P) with high purity, and what challenges arise during its synthesis?

- Methodological Answer : Dicarbon phosphide synthesis typically involves gas-phase reactions or solid-state methods. For gas-phase synthesis, controlled reactions between carbon vapor and phosphorus precursors (e.g., PH₃) under inert atmospheres (argon or nitrogen) at high temperatures (800–1200°C) can yield C₂P. Challenges include preventing oxidation (use of gloveboxes) and managing stoichiometric imbalances due to carbon’s high reactivity . Solid-state methods may employ ball milling of carbon and red phosphorus, followed by annealing, but require rigorous post-synthesis purification (e.g., acid leaching) to remove unreacted phosphorus .

Q. How can researchers structurally characterize dicarbon phosphide to confirm its bonding configuration and crystallinity?

- Methodological Answer : Use a combination of X-ray diffraction (XRD) for crystallographic analysis and Raman spectroscopy to identify vibrational modes specific to C–P bonds. High-resolution transmission electron microscopy (HR-TEM) can resolve atomic arrangements, while X-ray photoelectron spectroscopy (XPS) verifies oxidation states of carbon and phosphorus. For non-crystalline samples, solid-state nuclear magnetic resonance (NMR) targeting ³¹P and ¹³C isotopes provides bonding insights . Cross-referencing with computational models (DFT) enhances interpretation of spectral data .

Q. What are the key stability challenges for dicarbon phosphide under ambient conditions, and how can they be mitigated in experimental setups?

- Methodological Answer : C₂P is prone to oxidation and hydrolysis due to reactive P–C bonds. Stability tests under varying humidity and oxygen levels (via thermogravimetric analysis, TGA) are critical. Encapsulation strategies, such as coating with inert polymers (e.g., PMMA) or storing in anhydrous solvents (tetrahydrofuran under argon), can prolong stability. In situ characterization in controlled environments (e.g., glovebox-coupled XRD) minimizes degradation during analysis .

Advanced Research Questions

Q. How do the electronic properties of dicarbon phosphide compare to other binary phosphides (e.g., InP, GaP), and what methodologies validate these differences?

- Methodological Answer : Bandgap and charge-carrier mobility can be assessed via ultraviolet photoelectron spectroscopy (UPS) and Hall effect measurements. Computational studies (DFT) predict C₂P’s band structure, which can be experimentally validated using spectroscopic ellipsometry. Comparative studies with InP (direct bandgap ~1.34 eV) and GaP (indirect bandgap ~2.26 eV) highlight C₂P’s potential for tunable optoelectronic properties, though its smaller atomic size may lead to higher electron mobility .

Q. What role could dicarbon phosphide play in electrocatalytic systems, and how can its catalytic activity be optimized?

- Methodological Answer : C₂P’s phosphorus-rich surface may act as active sites for hydrogen evolution (HER) or CO₂ reduction. Activity optimization involves doping with transition metals (e.g., Fe, Co) via microwave-assisted synthesis (enhancing dispersion) . Electrochemical impedance spectroscopy (EIS) and Tafel slope analysis quantify charge-transfer efficiency. Stability during catalysis is assessed through chronoamperometry, with post-test characterization (TEM, XPS) identifying structural degradation .

Q. What computational approaches are most effective for modeling dicarbon phosphide’s reactivity and electronic structure?

- Methodological Answer : Multireference methods (e.g., CASSCF) are essential for accurately modeling C₂P’s electronic states due to near-degenerate orbitals. Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts ground-state geometries, while time-dependent DFT (TD-DFT) simulates excited states. Machine learning workflows can accelerate screening of dopants or reaction pathways .

Q. How does dicarbon phosphide interact with carbon-based nanomaterials, and what synergistic effects arise in composite systems?

- Methodological Answer : Composites with graphene or carbon nanotubes (CNTs) are synthesized via chemical vapor deposition (CVD) or solvothermal methods. Synchrotron-based X-ray absorption spectroscopy (XAS) probes interfacial charge transfer, while in situ TEM observes structural evolution under stress. Such composites may enhance mechanical strength (nanoindentation tests) or catalytic durability .

Data Contradictions and Resolution Strategies

- Example Contradiction : Discrepancies in reported bandgap values for C₂P may arise from synthesis-dependent defects or varying crystallinity.

- Resolution : Standardize synthesis protocols (e.g., ISO guidelines) and employ multiple characterization techniques (UPS, ellipsometry, DFT) across independent labs. Open-access data repositories (e.g., NIST Chemistry WebBook) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.